molecular formula C7H6FNO2 B8821516 4-Fluoro-2-methoxy-1-nitrosobenzene CAS No. 450-84-0

4-Fluoro-2-methoxy-1-nitrosobenzene

Cat. No.: B8821516
CAS No.: 450-84-0
M. Wt: 155.13 g/mol
InChI Key: KJRMOZIMBHAXSG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-1-nitrosobenzene is a fluorinated aromatic compound featuring a nitroso (-NO) group at position 1, a methoxy (-OCH₃) group at position 2, and a fluorine atom at position 4. Nitroso compounds are distinct from their nitro (-NO₂) analogs due to their reduced oxidation state, which confers higher reactivity and lower thermal stability. This compound is likely an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of fluorinated and methoxy-substituted aromatics in these fields .

Properties

CAS No.

450-84-0

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-nitrosobenzene

InChI

InChI=1S/C7H6FNO2/c1-11-7-4-5(8)2-3-6(7)9-10/h2-4H,1H3

InChI Key

KJRMOZIMBHAXSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)N=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-2-methoxy-1-nitrosobenzene with key analogs, focusing on functional groups, substituent positions, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name CAS RN Functional Group Substituent Positions Key Properties/Applications
4-Fluoro-2-methoxy-1-nitrosobenzene Not provided Nitroso (-NO) 1-NO, 2-OCH₃, 4-F High reactivity, likely intermediate
4-Fluoro-1-methoxy-2-nitrobenzene 139548-97-3 Nitro (-NO₂) 2-NO₂, 1-OCH₃, 4-F Similar substituents; higher stability
1-Fluoro-4-methoxy-2-nitrobenzene 394-41-2 Nitro (-NO₂) 2-NO₂, 4-OCH₃, 1-F Structural isomer; used in organic synthesis
(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methoxybenzene Not provided Nitrovinyl 4-OCH₃, fluoronitrovinyl Precursor to triazole derivatives (m.p. 76–78°C)

Key Differences:

Functional Group Reactivity :

  • Nitroso vs. Nitro : The nitroso group in 4-Fluoro-2-methoxy-1-nitrosobenzene is more reactive than nitro groups in analogs like 4-Fluoro-1-methoxy-2-nitrobenzene. Nitroso compounds participate in cycloaddition and condensation reactions but are prone to dimerization or oxidation .
  • Stability : Nitro derivatives (e.g., CAS 139548-97-3) exhibit greater thermal stability, as seen in their use as stable intermediates in multi-step syntheses .

Substituent Position Effects :

  • Electronic Effects : The 4-fluoro-2-methoxy substitution pattern creates distinct electronic environments. For example, 1-Fluoro-4-methoxy-2-nitrobenzene (CAS 394-41-2) has a reversed methoxy/nitro arrangement, altering its dipole moment and solubility .
  • Steric Considerations : Compounds with bulkier groups (e.g., nitrovinyl in ) show divergent reactivity, such as forming heterocycles like triazoles .

Synthetic Pathways :

  • Nitroso compounds are often synthesized via partial reduction of nitro precursors or oxidation of amines. For instance, SnCl₂-mediated reductions of nitro compounds yield diamines (), which could be oxidized to nitroso intermediates under controlled conditions .
  • Nitro analogs are typically synthesized via nitration or substitution reactions, as seen in the preparation of 4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8, m.p. 191–194°C) .

Safety and Handling :

  • Nitroso compounds may require stringent safety protocols due to their instability. highlights precautionary measures (e.g., P201: "Obtain special instructions before use") for structurally similar fluoronitro compounds .

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